2-(2-Chloro-3-fluorophenyl)acetic acid
Overview
Description
“2-(2-Chloro-3-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H6ClFO2 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a chlorine atom and a fluorine atom, and an acetic acid group . The molecular weight of the compound is 188.59 g/mol .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid at room temperature . It has a molecular weight of 188.59 g/mol .Scientific Research Applications
Reactivity and Acidity Studies
A comparative DFT study on various halogenated phenylacetic acids, including 2-(2-Chloro-3-fluorophenyl)acetic acid, explored their reactivity, acidity, and vibrational spectra. This research provides insights into the structural properties and molecular reactivity descriptors of these compounds (Srivastava et al., 2015).
Synthesis and Structural Characterization
The synthesis and structural characterization of related compounds to this compound have been studied. For example, research on 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid provides insights into the synthesis process and chemical structure analysis (Liu Ying-xiang, 2007).
Photo-degradation Analysis
Studies on the photo-degradation behavior of similar compounds, like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, provide valuable information on the stability and degradation pathways of these molecules under light exposure (Wu, Hong, & Vogt, 2007).
Polymorphs in Pharmaceutical Development
Research into polymorphs of similar compounds, like {4-(4-chloro-3-fluorophenyl)-2-[4-(methyloxy)phenyl]-1,3-thiazol-5-yl} acetic acid, offers insights into the selection and development of specific crystal forms for pharmaceutical applications. This includes understanding their physical properties and stability (Katrincic et al., 2009).
Fluorographic Detection Using Acetic Acid
Studies on fluorographic procedures using acetic acid provide understanding of methods for detecting radioactivity in certain compounds. This is relevant for tracking and analyzing compounds similar to this compound in various research settings (Skinner & Griswold, 1983).
Crystal Structure and NMR Techniques
Investigations into the crystal structures and multinuclear solid-state NMR techniques of related compounds can provide a deeper understanding of the molecular structure and behavior of this compound (Vogt et al., 2008).
Safety and Hazards
The safety data sheet for “2-(2-Chloro-3-fluorophenyl)acetic acid” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and be harmful if inhaled . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
For instance, indole derivatives, which are structurally similar, have been found to inhibit certain enzymes, thereby exerting their therapeutic effects .
Biochemical Pathways
For example, indole derivatives have been found to impact a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Related compounds have been shown to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that the compound is stable at room temperature .
Properties
IUPAC Name |
2-(2-chloro-3-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8-5(4-7(11)12)2-1-3-6(8)10/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMBDAACHFCAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717178 | |
Record name | (2-Chloro-3-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000523-07-8 | |
Record name | (2-Chloro-3-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70717178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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